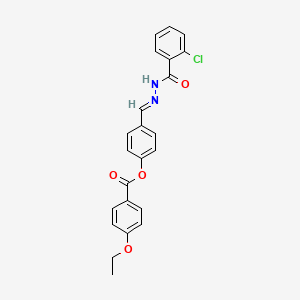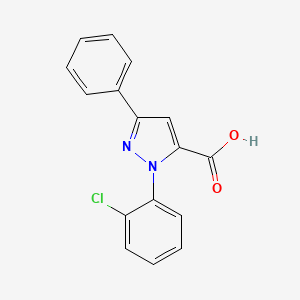
4-Bromo-2-(2-(1-naphthoyl)carbohydrazonoyl)phenyl 3-methylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2-(2-(1-naphthoyl)carbohydrazonoyl)phenyl 3-methylbenzoate is a complex organic compound with the molecular formula C26H19BrN2O3. This compound is notable for its unique structure, which includes a bromine atom, a naphthoyl group, and a carbohydrazonoyl linkage, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(2-(1-naphthoyl)carbohydrazonoyl)phenyl 3-methylbenzoate typically involves a multi-step process:
Formation of the Naphthoyl Hydrazone: The initial step involves the reaction of 1-naphthoyl chloride with hydrazine hydrate to form 1-naphthoyl hydrazone.
Bromination: The next step is the bromination of 2-(1-naphthoyl)hydrazone using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 4-position.
Esterification: Finally, the brominated hydrazone is reacted with 3-methylbenzoic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the ester linkage, resulting in the final compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing automated reactors and optimized conditions to ensure high yield and purity. Key considerations would include the control of reaction temperatures, the use of solvents to facilitate reactions, and purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthoyl group, leading to the formation of naphthoquinones.
Reduction: Reduction reactions can target the carbohydrazonoyl linkage, potentially converting it to a hydrazine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the bromine atom.
Major Products
Oxidation: Naphthoquinones and related derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Bromo-2-(2-(1-naphthoyl)carbohydrazonoyl)phenyl 3-methylbenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 4-Bromo-2-(2-(1-naphthoyl)carbohydrazonoyl)phenyl 3-methylbenzoate exerts its effects depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The naphthoyl group can intercalate with DNA, potentially disrupting replication and transcription processes. The bromine atom and carbohydrazonoyl linkage may also play roles in modulating the compound’s reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Bromo-2-(2-(1-naphthylacetyl)carbohydrazonoyl)phenyl 3-methylbenzoate
- 4-Bromo-2-(2-(3-hydroxy-2-naphthoyl)carbohydrazonoyl)phenyl 3-methylbenzoate
- 4-Bromo-2-(2-(phenylacetyl)carbohydrazonoyl)phenyl 3-methylbenzoate
Uniqueness
Compared to similar compounds, 4-Bromo-2-(2-(1-naphthoyl)carbohydrazonoyl)phenyl 3-methylbenzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the naphthoyl group, in particular, may enhance its ability to interact with biological macromolecules, making it a valuable compound for research in medicinal chemistry and drug development.
Propriétés
Numéro CAS |
769142-38-3 |
|---|---|
Formule moléculaire |
C26H19BrN2O3 |
Poids moléculaire |
487.3 g/mol |
Nom IUPAC |
[4-bromo-2-[(E)-(naphthalene-1-carbonylhydrazinylidene)methyl]phenyl] 3-methylbenzoate |
InChI |
InChI=1S/C26H19BrN2O3/c1-17-6-4-9-19(14-17)26(31)32-24-13-12-21(27)15-20(24)16-28-29-25(30)23-11-5-8-18-7-2-3-10-22(18)23/h2-16H,1H3,(H,29,30)/b28-16+ |
Clé InChI |
GQFBIOWDXMILDL-LQKURTRISA-N |
SMILES isomérique |
CC1=CC(=CC=C1)C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)C3=CC=CC4=CC=CC=C43 |
SMILES canonique |
CC1=CC(=CC=C1)C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)C3=CC=CC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(2,5-dichlorophenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12014392.png)

![5-(benzenesulfonyl)-6-imino-11-methyl-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B12014399.png)
![(4E)-4-[(4-butoxy-3-methylphenyl)(hydroxy)methylidene]-5-(3-ethoxy-4-hydroxyphenyl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione](/img/structure/B12014410.png)
![N-(2,4-dimethoxyphenyl)-2-{(3Z)-2-oxo-3-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B12014426.png)
![(5Z)-2-(4-butoxyphenyl)-5-(2,5-dimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12014434.png)
![2,4-dihydroxy-N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]benzamide](/img/structure/B12014450.png)
![N-(3-Chloro-4-fluorophenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B12014452.png)
![3-{4-(4-ethoxyphenyl)-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B12014456.png)
![2-(Benzo[d]thiazol-2-ylthio)-N'-(5-nitro-2-oxoindolin-3-ylidene)acetohydrazide](/img/structure/B12014459.png)
![2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methylphenyl)acetamide](/img/structure/B12014471.png)

